molecular formula C8H9NO2 B1451468 1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid CAS No. 474010-06-5

1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B1451468
CAS No.: 474010-06-5
M. Wt: 151.16 g/mol
InChI Key: SMGNFDMPVRPMPZ-UHFFFAOYSA-N
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Description

1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a prop-2-en-1-yl group attached to the nitrogen atom and a carboxylic acid group at the 2-position of the pyrrole ring. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of pyrrole with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then subjected to carboxylation using carbon dioxide under basic conditions to introduce the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, green chemistry approaches, such as the use of renewable solvents and catalysts, are increasingly being adopted to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

    Substitution: The prop-2-en-1-yl group can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in carbon tetrachloride.

Major Products Formed

    Oxidation: Pyrrole-2-carboxylic acid derivatives.

    Reduction: Pyrrole-2-methanol derivatives.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pyrrole derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

  • 1-(prop-2-yn-1-yl)-1H-pyrrole-2-carboxylic acid
  • 1-(prop-2-en-1-yl)-1H-pyrrole-3-carboxylic acid
  • 1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxamide

Uniqueness

1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the prop-2-en-1-yl group at the nitrogen atom and the carboxylic acid group at the 2-position of the pyrrole ring allows for unique interactions with molecular targets, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-prop-2-enylpyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-2-5-9-6-3-4-7(9)8(10)11/h2-4,6H,1,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGNFDMPVRPMPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70665024
Record name 1-(Prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474010-06-5
Record name 1-(Prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of methyl 1-allyl-1H-pyrrole-2-carboxlate (4.52 g, 27.4 mmol), tetrahydrofuran (30 ml), methanol (30 ml) and an aqueous 1N lithium hydroxide solution was stirred for 3 hours at room temperature, and for 5 hours at 60° C. Thereto was added additional lithium hydroxide (0.5 g) and the mixture was stirred for 5 hours at 60° C. Methanol and tetrahydrofuran were removed under reduced pressure and the residue was acidified with concentrated hydrochloric acid. The mixture was extracted with ethyl acetate and the organic layer was washed with water and an aqueous saturated sodium chloride solution and dried over magnesium sulfate. The solvent was removed to give the subject compound (4.24 g, 100%).
Quantity
4.52 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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